molecular formula C14H17NO2 B116106 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione CAS No. 144128-70-1

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

Cat. No.: B116106
CAS No.: 144128-70-1
M. Wt: 231.29 g/mol
InChI Key: WANNTJAQMZXABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione is a useful research compound. Its molecular formula is C14H17NO2 and its molecular weight is 231.29 g/mol. The purity is usually 95%.
The exact mass of the compound 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[4-(dimethylamino)phenyl]cyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-15(2)12-5-3-10(4-6-12)11-7-13(16)9-14(17)8-11/h3-6,11H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANNTJAQMZXABU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2CC(=O)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352602
Record name 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144128-70-1
Record name 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144128-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-(Dimethylamino)phenyl)-1,3-cyclohexanedione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Profiling of 5-Arylcyclohexane-1,3-diones: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Arylcyclohexane-1,3-diones represent a critical scaffold in the design of bioactive small molecules, serving as the pharmacophore for 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibiting herbicides and as versatile intermediates in the synthesis of acridinediones and polyhydroquinoline derivatives. Unlike their 5,5-dimethyl analogue (dimedone), 5-aryl derivatives introduce a significant lipophilic domain and a steric anchor that locks the cyclohexane ring conformation, profoundly influencing solubility, crystal packing, and receptor binding kinetics.

This guide provides a rigorous analysis of the physicochemical properties governing this class, moving beyond basic characterization to explore the causal links between the C5-aryl substitution, keto-enol tautomerism, and biological efficacy.

Structural Dynamics & Tautomerism

The reactivity and physical behavior of 5-arylcyclohexane-1,3-diones are dictated by their ability to exist in dynamic equilibrium between the diketo and mono-enol forms.

The Tautomeric Equilibrium

In solution, these compounds predominantly exist as the mono-enol tautomer. This preference is driven by:

  • Conjugation: The formation of an

    
    -unsaturated carbonyl system.[1][2]
    
  • Hydrogen Bonding: In non-polar solvents, the enol form is stabilized by intermolecular hydrogen bonding (dimerization), while in polar protic solvents, solvent-solute H-bonding dominates.

Impact of the 5-Aryl Group: Unlike the gem-dimethyl group of dimedone, the C5-aryl group introduces a bulky substituent that preferentially adopts an equatorial position in the cyclohexane chair-like transition state to minimize 1,3-diaxial interactions. This conformational locking stabilizes the molecule but does not electronically conjugate with the dione system due to the insulating


 carbons at C4 and C6.
Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance stabilization of the enolate anion, which is the reactive species in most alkylation and acylation protocols.

Tautomerism cluster_0 Electronic Drivers Diketo Diketo Form (C12H12O2) Non-conjugated Enol Mono-Enol Form (Stabilized) Conjugated System Diketo->Enol  K_T (Solvent Dependent)   Enolate Enolate Anion (Nucleophilic Species) Resonance Delocalized Enol->Enolate  -H+ (pKa ~4.8-5.5)   Enolate->Enol  +H+   Effect1 Resonance Stabilization (6-8 kcal/mol) Effect1->Enol Effect2 Intermolecular H-Bonding Effect2->Enol

Figure 1: Tautomeric equilibrium and ionization pathways. The enol form is thermodynamically favored in most organic solvents.

Physicochemical Profiling

The following data consolidates experimental and predicted values for the prototype compound, 5-phenylcyclohexane-1,3-dione , and its derivatives.

Key Physicochemical Parameters[3][4][5]
PropertyValue / RangeMechanistic Insight
Molecular Weight 188.22 g/mol Ideal fragment size for lead-like libraries (<300 Da).
Melting Point 184–188 °CHigh MP indicates strong intermolecular H-bonding networks (head-to-tail chains) in the crystal lattice.
pKa (Acidic) 4.8 – 5.5The C2 protons are highly acidic due to flanking carbonyls. The 5-aryl group has a negligible inductive effect due to distance.
LogP (Lipophilicity) 1.4 – 1.9Significantly more lipophilic than 1,3-cyclohexanedione (LogP ~0.3) or dimedone, improving membrane permeability.
Solubility (Water) Sparingly SolubleThe hydrophobic aryl tail reduces aqueous solubility compared to simple cyclic diones.
Solubility (Organic) HighSoluble in EtOH, MeOH, DMSO, Acetone. The enol form dominates in CDCl3.
Acidity and Formulation Implications

The pKa of ~5.2 makes these compounds weak acids .

  • Physiological pH (7.4): They exist almost entirely as the enolate anion . This anionic character is crucial for binding to metal cofactors (e.g.,

    
    ) in metalloenzymes like HPPD.
    
  • Formulation: To ensure stability and solubility in aqueous formulations (e.g., agrochemical sprays), they are often formulated as sodium or potassium salts.

Synthetic Methodology

The synthesis of 5-arylcyclohexane-1,3-diones must be controlled to prevent aromatization or ring opening. The most robust route is the Michael Addition-Cyclization sequence .

Protocol: Synthesis of 5-Phenylcyclohexane-1,3-dione

Principle: Base-catalyzed Michael addition of diethyl malonate to benzalacetone (or equivalent chalcone precursor), followed by Claisen condensation and decarboxylation.

Step-by-Step Workflow:

  • Michael Addition:

    • Reagents: Benzalacetone (1.0 eq), Diethyl malonate (1.1 eq), Sodium ethoxide (NaOEt, 1.2 eq) in Ethanol.

    • Conditions: Reflux for 3-4 hours.

    • Mechanism: The malonate enolate attacks the

      
      -carbon of benzalacetone.
      
  • Cyclization (Claisen Condensation):

    • The intermediate undergoes intramolecular attack of the enolate on the ester carbonyl, closing the ring to form the ethyl ester of the dione.

  • Hydrolysis & Decarboxylation:

    • Reagents: Aqueous NaOH (reflux), followed by acidification with HCl (heat).

    • Critical Step: Heating the carboxylic acid intermediate promotes thermal decarboxylation (

      
      ) to yield the target 5-phenylcyclohexane-1,3-dione.
      
  • Purification:

    • Recrystallization from Ethanol/Water (ratio 4:1) or Ethyl Acetate.[3]

    • Yield Target: 65–75%.

Synthetic Pathway Diagram

Synthesis Start Start: Benzalacetone + Diethyl Malonate Step1 Michael Addition (NaOEt / EtOH, Reflux) Start->Step1 Inter1 Open Chain Adduct Step1->Inter1 Step2 Intramolecular Claisen Condensation Inter1->Step2 Inter2 Cyclic Ester Intermediate Step2->Inter2 Step3 Hydrolysis & Decarboxylation (NaOH then HCl/Heat) Inter2->Step3 Final Product: 5-Phenylcyclohexane-1,3-dione Step3->Final  -CO2  

Figure 2: The Michael-Claisen-Decarboxylation route is the industry standard for generating 5-substituted 1,3-diones.

Experimental Characterization Protocols

To validate the identity and purity of the synthesized dione, the following protocols are mandatory.

Determination of pKa (Potentiometric Titration)
  • Rationale: Accurate pKa is essential for predicting environmental fate and biological uptake.

  • Method:

    • Dissolve 50 mg of analyte in a mixed solvent system (e.g., 30% MeOH / 70% Water) to ensure solubility.

    • Titrate with 0.1 M KOH standard solution at

      
       °C under inert 
      
      
      
      atmosphere (to prevent carbonate formation).
    • Calculation: Use the Henderson-Hasselbalch equation or Gran plot analysis.

    • Correction: Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky extrapolation if strictly aqueous pKa is required.

Enol Content Determination (NMR)
  • Rationale: Quantify the tautomeric ratio (

    
    ).
    
  • Method:

    • Prepare a 10 mM solution in

      
       (favors enol) and 
      
      
      
      (favors keto/enol mix depending on H-bonding).
    • Signal Integration:

      • Enol: Olefinic proton at C2 (

        
         ppm, s, 1H) and Enolic -OH (
        
        
        
        ppm, broad).
      • Keto: Methylene protons at C2 (

        
         ppm, s, 2H).
        
    • Calculate % Enol =

      
      .
      

References

  • Synthesis of 1,3-Diones: StudyCorgi. (2025).[4] Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Link

  • Michael Addition Mechanisms: Wikipedia. (2025).[4][5][6] Michael Reaction and Applications. Link

  • Physical Properties: ChemicalBook. (2025).[4] 5-Phenylcyclohexane-1,3-dione Product Properties. Link

  • Biological Activity: ResearchGate. (2025). Synthesis and Biological Activity of Cyclohexane-1,3-dione Derivatives. Link

  • pKa Methodologies: University of Tartu. (2025). Acidity-Basicity Data in Nonaqueous Solvents. Link

  • Tautomerism: National Institutes of Health (NIH). (2013).[7] Keto-enol tautomerism and conformational landscape of 1,3-cyclohexanedione. Link

Sources

The Cyclohexane-1,3-dione Scaffold: A Versatile Hub for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Versatility of a Core Scaffold

In the landscape of medicinal chemistry, the cyclohexane-1,3-dione moiety stands out as a remarkably versatile and privileged scaffold. Its unique chemical characteristics, including pronounced enolization and the presence of highly active methylene and dicarbonyl groups, render it an invaluable precursor for the synthesis of a diverse array of bioactive heterocyclic compounds.[1] This guide, intended for researchers and drug development scientists, provides an in-depth exploration of the established and emerging therapeutic targets of cyclohexane-1,3-dione derivatives, moving from foundational enzymatic inhibition to complex signaling pathways in oncology. We will delve into the mechanistic underpinnings of these interactions, provide actionable experimental protocols for target validation, and present a forward-looking perspective on the untapped potential of this remarkable chemical entity.

Part 1: Inhibition of Metabolic Enzymes — A Validated Therapeutic Strategy

The most clinically significant application of cyclohexane-1,3-dione derivatives to date lies in their ability to potently and selectively inhibit key metabolic enzymes. This inhibitory action is best exemplified by their targeting of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a critical enzyme in the tyrosine catabolism pathway.

Primary Target: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)

HPPD is a non-heme, Fe(II)-dependent dioxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate (HPP) to homogentisate, a crucial step in the degradation of tyrosine.[2] The inhibition of this enzyme has profound biological effects, a principle first leveraged in the development of triketone herbicides.[3] However, this same mechanism has been masterfully repurposed for therapeutic intervention in rare metabolic diseases.

Mechanism of Action: Cyclohexane-1,3-dione derivatives act as potent, competitive inhibitors of HPPD.[4] Their efficacy stems from the structural similarity of the enol form of the dione ring to the substrate, allowing them to bind tightly within the enzyme's active site. This interaction is further stabilized by the chelation of the essential ferrous ion in the active site, effectively locking the enzyme in an inactive state.[5]

Therapeutic Application — The Nitisinone Case Study: The archetypal therapeutic HPPD inhibitor is Nitisinone, chemically known as 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione.[3] It is the standard-of-care treatment for two debilitating genetic disorders:

  • Hereditary Tyrosinemia Type 1 (HT-1): Caused by a deficiency in fumarylacetoacetate hydrolase (FAH), the final enzyme in the tyrosine degradation pathway, HT-1 leads to the accumulation of toxic metabolites that cause severe liver and kidney damage.[6] By inhibiting HPPD, an upstream enzyme, Nitisinone prevents the formation of these downstream toxic products, effectively managing the disease.[7]

  • Alkaptonuria (AKU): This condition arises from a deficiency in homogentisate 1,2-dioxygenase, leading to the accumulation of homogentisic acid. Nitisinone treatment blocks the production of homogentisic acid, mitigating the severe, early-onset osteoarthritis characteristic of the disease.[8]

The tyrosine catabolism pathway and the site of action for Nitisinone are illustrated below.

Tyrosine_Catabolism cluster_diseases Disease States Tyrosine Tyrosine HPP 4-Hydroxyphenylpyruvate Tyrosine->HPP TAT HGA Homogentisic Acid HPP->HGA HPPD Maleylacetoacetate Maleylacetoacetate HGA->Maleylacetoacetate HGD Fumarylacetoacetate Fumarylacetoacetate Maleylacetoacetate->Fumarylacetoacetate MAI Fumarate_Acetoacetate Fumarate + Acetoacetate Fumarylacetoacetate->Fumarate_Acetoacetate FAH TAT Tyrosine Aminotransferase HPPD HPPD HGD Homogentisate Dioxygenase AKU_block Block in Alkaptonuria (AKU) MAI Maleylacetoacetate Isomerase FAH Fumarylacetoacetate Hydrolase HT1_block Block in Tyrosinemia Type 1 (HT-1) Nitisinone Nitisinone (Cyclohexane-1,3-dione derivative) Nitisinone->Inhibition

Tyrosine catabolism pathway and Nitisinone's mechanism.
Quantitative Analysis of HPPD Inhibition

The inhibitory potency of cyclohexane-1,3-dione derivatives against HPPD can be quantified by their half-maximal inhibitory concentration (IC₅₀). Below is a table compiling representative data from the literature.

Compound Name/IdentifierCore StructureIC₅₀ (nM)Source
Nitisinone (NTBC) 2-benzoyl-cyclohexane-1,3-dione~40[9]
Sulcotrione 2-benzoyl-cyclohexane-1,3-dione250 (0.25 µM)[10]
Compound 27 (quinoline derivative) 2-aroyl-cyclohexane-1,3-dione< 204 (more potent than mesotrione)[11]
Compound 28 (quinoline derivative) 2-aroyl-cyclohexane-1,3-dione< 204 (more potent than mesotrione)[11]
C11 Alkyl Side Chain Derivative (5d) 2-acyl-cyclohexane-1,3-dione180 (0.18 µM)[10]

Part 2: Targeting Tyrosine Kinases in Oncology

Beyond metabolic diseases, a compelling and rapidly developing area of research is the application of cyclohexane-1,3-dione derivatives as inhibitors of receptor tyrosine kinases (RTKs) in cancer therapy. The c-Met proto-oncogene has emerged as a particularly promising target.

Emerging Target: c-Met Receptor Tyrosine Kinase

The c-Met receptor, also known as hepatocyte growth factor receptor (HGFR), is a key driver of cell proliferation, survival, and invasion.[1] Its abnormal expression and activation are strongly linked to the progression of various human cancers, including non-small-cell lung cancer (NSCLC).[12][13] Consequently, inhibiting c-Met kinase activity is a validated strategy for cancer therapy.

Mechanism of Action: Cyclohexane-1,3-dione derivatives have been designed to act as ATP-competitive inhibitors of the c-Met kinase domain. By occupying the ATP-binding pocket, these compounds prevent the autophosphorylation of key tyrosine residues (Tyr-1234, Tyr-1235) in the activation loop, thereby blocking the initiation of downstream signaling cascades.[8][14] This inhibition halts the pro-oncogenic signals transmitted through pathways such as RAS/MAPK and PI3K/AKT.

Structure-Activity Relationship (SAR): Quantitative structure-activity relationship (QSAR) models have demonstrated that the inhibitory activity of these derivatives against NSCLC cell lines is closely related to specific physicochemical and electronic properties.[12] Key descriptors correlated with higher potency include:

  • Hydrogen bond acceptor capacity

  • Polar surface area

  • Specific electronic properties of the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals.

This suggests that rational drug design, focusing on optimizing these parameters, can lead to the development of highly potent and selective c-Met inhibitors.[12]

The c-Met Signaling Cascade

Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and auto-phosphorylates, creating docking sites for adaptor proteins like GRB2. This initiates a cascade of downstream signaling events crucial for cancer cell growth and metastasis.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 Recruits PI3K PI3K cMet->PI3K Activates STAT3 STAT3 cMet->STAT3 Activates HGF HGF (Ligand) HGF->cMet Binds Inhibitor Cyclohexane-1,3-dione Derivative Inhibitor->Inhibition_point RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Invasion) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription

The HGF/c-Met signaling pathway and point of inhibition.
Quantitative Analysis of c-Met Inhibition

Several studies have synthesized and evaluated novel cyclohexane-1,3-dione derivatives for their ability to inhibit c-Met kinase and suppress cancer cell growth.

Compound IdentifierTarget Cancer Cell LinesIC₅₀ (nM) for c-Met KinaseCytotoxicity (µM range)Source
Foretinib (Control) A549, H460, HT-29, etc.1.16Single-digit µM[15]
Compound 5 A549, H460, HT-29, etc.< 1.00Single-digit µM[15]
Compound 7a A549, H460, HT-29, etc.< 1.00Single-digit µM[15]
Compound 10c A549, H460, HT-29, etc.< 1.00Single-digit µM[15]
Compound 11f A549, H460, HT-29, etc.< 1.00Single-digit µM[15]

Part 3: Broad-Spectrum Bioactivity — Emerging Frontiers

The therapeutic potential of the cyclohexane-1,3-dione scaffold extends beyond well-defined enzyme targets into broader antimicrobial and antiviral applications. While the precise molecular targets in these areas are still under active investigation, the existing evidence points to significant opportunities for drug discovery.

Antibacterial Activity

Cyclohexane-1,3-dione derivatives have demonstrated activity against a range of bacteria, including both Gram-positive and Gram-negative species.[14]

Potential Mechanisms and Targets: While a single, universal mechanism has not been elucidated, several potential antibacterial targets have been proposed for compounds sharing similar structural motifs:

  • Inhibition of Solute Transport: Some cyclohexane triones have been shown to inhibit the transport of low-molecular-weight substances across the bacterial cytoplasmic membrane, disrupting essential nutrient uptake and metabolic processes.[16]

  • DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, is a validated antibacterial target.[17] The structural features of some cyclohexane-1,3-dione derivatives make them plausible candidates for inhibiting the ATPase activity of the GyrB subunit, a strategy employed by other natural product inhibitors.[18][19]

Minimum Inhibitory Concentration (MIC) Data: The following table presents representative MIC values for synthesized cyclohexane-1,3-dione derivatives against various bacterial strains.

Bacterial StrainDerivative TypeMIC (µg/mL)Source
P. aeruginosa2-arylazo derivative0.30 - 0.45
S. aureus2-arylazo derivative0.25 - 0.45
B. subtilis2-arylazo derivative0.20 - 0.45
E. coli2-arylazo derivative0.30 - 0.45
Antiviral Activity

The antiviral potential of this scaffold is an exciting and less-explored frontier. Recent studies have identified derivatives with activity against clinically relevant viruses.

Potential Mechanisms and Targets: The primary viral targets for many small molecule inhibitors are enzymes critical to the viral life cycle.[2][20] For cyclohexane-1,3-dione derivatives, plausible targets include:

  • RNA-Dependent RNA Polymerase (RdRp): This enzyme is essential for the replication of RNA viruses, such as coronaviruses (e.g., SARS-CoV-2).[21] A recent study demonstrated that a chiral 5,6-cyclohexane-fused uracil ring system exhibited single-digit micromolar inhibition of the isolated SARS-CoV-2 RdRp.[4] This provides strong evidence that the cyclohexane moiety can be incorporated into scaffolds that effectively target viral polymerases.

  • Reverse Transcriptase (RT): For retroviruses like HIV, the reverse transcriptase enzyme is a cornerstone of antiviral therapy.[20] The development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that bind to an allosteric pocket on the enzyme is a well-established strategy.[22] The structural diversity achievable with the cyclohexane-1,3-dione core makes it a candidate for designing novel NNRTIs.

Part 4: Methodologies for Target Identification and Validation

For researchers aiming to explore the therapeutic potential of novel cyclohexane-1,3-dione derivatives, a robust set of experimental protocols is essential. The following section provides detailed, step-by-step methodologies for key in vitro assays.

Experimental Workflow: A Generalized Approach

The process of evaluating a novel compound against a specific target typically follows a standardized workflow, from initial screening to detailed characterization.

Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_readout 3. Data Acquisition cluster_analysis 4. Data Analysis A Prepare Reagents: - Assay Buffer - Enzyme Stock - Substrate Stock C Plate Setup: - Add Buffer, Inhibitor, Enzyme - Pre-incubate A->C B Prepare Compound: - Dissolve in DMSO - Serial Dilutions B->C D Initiate Reaction: - Add Substrate C->D E Incubate: (e.g., 30-60 min at 37°C) D->E F Measure Signal: - Spectrophotometer (Absorbance) - Luminometer (Light) - Fluorometer (Fluorescence) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC₅₀ Value H->I

Generalized workflow for an in vitro enzyme inhibition assay.
Protocol: In Vitro HPPD Inhibition Assay (Spectrophotometric)

This protocol is adapted from established methodologies to determine the IC₅₀ value of a test compound against HPPD.

  • Objective: To quantify the inhibition of purified HPPD by measuring the decrease in product formation, which can be monitored by a change in absorbance.

  • Materials:

    • Purified HPPD enzyme (e.g., from Arabidopsis thaliana)

    • Test compound (cyclohexane-1,3-dione derivative) dissolved in DMSO

    • 4-hydroxyphenylpyruvate (HPP) substrate

    • Cofactors: Ascorbate, Catalase, Ferrous sulfate (FeSO₄)

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.5

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 318 nm

  • Procedure:

    • Reagent Preparation: Prepare fresh stock solutions of the HPP substrate, cofactors, and FeSO₄ in the assay buffer. Prepare a 10 mM stock of the test compound in DMSO.

    • Compound Dilution: In the 96-well plate, perform serial dilutions of the test compound stock solution using the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM). Include wells for a vehicle control (DMSO only) and a "no enzyme" control.

    • Assay Assembly: To each well, add the components in the following order:

      • 50 µL Assay Buffer

      • 10 µL of diluted test compound or vehicle

      • 10 µL of cofactor solution

      • 10 µL of FeSO₄ solution

    • Enzyme Addition: Add 10 µL of the diluted HPPD enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the HPP substrate solution to all wells.

    • Data Acquisition: Immediately begin monitoring the change in absorbance at 318 nm over time (kinetic read) or read the endpoint after a fixed time (e.g., 30 minutes).

    • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Antibacterial Susceptibility Test (Kirby-Bauer Disk Diffusion)

This protocol provides a standardized method for assessing the antibacterial activity of a compound.[3][6][12]

  • Objective: To determine the susceptibility of a bacterial strain to a test compound by measuring the zone of growth inhibition around a compound-impregnated disk.

  • Materials:

    • Test bacterial strain (e.g., S. aureus, E. coli)

    • Mueller-Hinton Agar (MHA) plates

    • Tryptic Soy Broth (TSB) or sterile saline

    • 0.5 McFarland turbidity standard

    • Sterile cotton swabs

    • Sterile paper disks (6 mm diameter)

    • Test compound solution of known concentration

    • Sterile forceps

    • Incubator (35-37°C)

  • Procedure:

    • Inoculum Preparation: Select 3-5 isolated bacterial colonies from a fresh agar plate and suspend them in TSB or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[8]

    • Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the test compound solution onto a sterile paper disk and allow it to dry completely.

    • Plate Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure a confluent lawn of growth.[6]

    • Disk Placement: Using sterile forceps, place the compound-impregnated disk onto the center of the inoculated MHA plate, pressing gently to ensure full contact with the agar.[12]

    • Incubation: Invert the plate and incubate at 37°C for 16-24 hours.[7]

    • Analysis: After incubation, measure the diameter of the zone of complete growth inhibition (in millimeters) around the disk. The size of the zone correlates with the antibacterial potency of the compound.

Protocol: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay is a standard method for assessing the effect of a compound on the metabolic activity of cultured cells, serving as an indicator of cell viability.[13][23]

  • Objective: To determine the concentration at which a test compound reduces the viability of a cancer cell line by 50% (IC₅₀).

  • Materials:

    • Human cancer cell line (e.g., A549 for NSCLC)

    • Complete cell culture medium

    • 96-well flat-bottom cell culture plates

    • Test compound dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader (absorbance at 570 nm)

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control wells (medium with DMSO).

    • Incubation: Incubate the cells with the compound for a specified period (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

    • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

    • Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to determine the cytotoxic IC₅₀ value.

Part 5: Future Directions and Unexplored Potential

The therapeutic journey of the cyclohexane-1,3-dione scaffold is far from over. Its synthetic tractability and proven ability to interact with diverse biological targets position it as a fertile ground for future drug discovery efforts.

  • Optimizing Selectivity: A key challenge in kinase inhibitor development is achieving selectivity to minimize off-target effects. Future research will likely focus on fine-tuning the substitutions on the cyclohexane-1,3-dione core to enhance selectivity for specific kinases like c-Met over other RTKs.

  • Target Deconvolution for Broad-Spectrum Activities: For derivatives showing promising antibacterial or antiviral effects, target deconvolution will be a critical next step. Techniques such as affinity chromatography using the compound as bait, or computational docking against libraries of known viral and bacterial proteins, can help pinpoint the precise molecular targets.

  • Exploring New Therapeutic Areas: The anti-inflammatory properties often associated with this scaffold remain underexplored. Investigating the inhibition of enzymes involved in inflammatory pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), could open new avenues for treating chronic inflammatory diseases.

Conclusion

From its origins as a component of herbicides to its life-saving application in the treatment of rare metabolic disorders and its emerging role in oncology, the cyclohexane-1,3-dione scaffold has proven its immense value in the biological sciences. Its ability to effectively target a range of enzymes and receptors, including HPPD and c-Met, underscores its significance as a privileged structure in medicinal chemistry. For drug discovery professionals, this scaffold represents not just a history of success, but a platform of opportunity. The continued exploration of its derivatives, guided by rational design and robust screening methodologies, holds the promise of yielding next-generation therapeutics for some of the most challenging human diseases.

References

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

  • El-Gazzar, A. B. A., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. [Link]

  • Gao, C., et al. (2017). c-Met: A potential therapeutic target for hepatocellular carcinoma. Cancer Letters. [Link]

  • Lock, E. A., et al. (1998). The role of nitisinone in tyrosine pathway disorders. Journal of Inherited Metabolic Disease. [Link]

  • Sharma, D., et al. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications. [Link]

  • Sharma, D., et al. (2023). β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis. Synthetic Communications. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • Pan, Z., et al. (2022). Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. Molecules. [Link]

  • Shoaib, M., et al. (2020). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. CABI Digital Library. [Link]

  • Li, M., et al. (2023). Design, Synthesis, and Bioactivity of Novel 2-(Arylformyl)cyclohexane-1,3-dione Derivatives as HPPD Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Ellis, M. K., et al. (1995). Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl). Toxicology and Applied Pharmacology. [Link]

  • Curti, C., et al. (2025). The chiral 5,6-cyclohexane-fused uracil ring-system: A molecular platform with promising activity against SARS-CoV-2. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Comparison of the 2-acyl-cyclohexane-1,3-dione backbone to natural...[Link]

  • Turan, N., et al. (2015). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules. [Link]

  • Chinnamanayakar, S., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. [Link]

  • Puhl, A., et al. (2021). Three common antiviral drugs potentially effective against COVID-19. ScienceDaily. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Synthesis of Some New Cyclohexan-1,3-dione Derivatives and Their Antimicrobial Activity. International Journal of Organic Chemistry. [Link]

  • Lloyd, W. J., et al. (1988). Cyclohexane triones, novel membrane-active antibacterial agents. Antimicrobial Agents and Chemotherapy. [Link]

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. [Link]

  • Fritze, I. M., et al. (2004). 4-Hydroxyphenylpyruvate Dioxygenase Catalysis: IDENTIFICATION OF CATALYTIC RESIDUES AND PRODUCTION OF A HYDROXYLATED INTERMEDIATE SHARED WITH A STRUCTURALLY UNRELATED ENZYME. Journal of Biological Chemistry. [Link]

  • Gsell, L., et al. (1999). New antibacterial agents derived from the DNA gyrase inhibitor cyclothialidine. Journal of Medicinal Chemistry. [Link]

  • El-Sayed, M., et al. (2023). Nucleoside Analogs That Inhibit SARS-CoV-2 Replication by Blocking Interaction of Virus Polymerase with RNA. Molecules. [Link]

  • Al-Karmalawy, A. A., et al. (2023). Potential RNA-dependent RNA polymerase (RdRp) inhibitors as prospective drug candidates for SARS-CoV-2. RSC Medicinal Chemistry. [Link]

  • Sosič, I., et al. (2021). Hybrid Inhibitors of DNA Gyrase A and B: Design, Synthesis and Evaluation. Molecules. [Link]

  • De Clercq, E. (2009). HIV-1 reverse transcriptase inhibitors. Medicinal Research Reviews. [Link]

  • ResearchGate. (n.d.). Summary of positive compounds on inhibition of SARS-CoV-2 RdRp.[Link]

  • Chen, H., et al. (2020). Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. ACS Infectious Diseases. [Link]

  • Mathys, L., et al. (2012). Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Khan, T., et al. (2018). DNA gyrase inhibitors: Progress and synthesis of potent compounds as antibacterial agents. Biomedicine & Pharmacotherapy. [Link]

  • Kaping, J., et al. (2025). Identification of HIV-1 Reverse Transcriptase-Associated Ribonuclease H Inhibitors Based on 2-Hydroxy-1,4-naphthoquinone Mannich Bases. Molecules. [Link]

  • Chukaew, A., et al. (2011). Anti-HIV-1 reverse transcriptase activities of hexane extracts from some Asian medicinal plants. Journal of Medicinal Plants Research. [Link]

Sources

Methodological & Application

HPLC-MS analysis protocol for 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines a robust LC-MS/MS methodology for the quantification and characterization of 5-[4-(dimethylamino)phenyl]cyclohexane-1,3-dione (CAS 144128-70-1). This molecule represents a classic "push-pull" chromophore, featuring an electron-donating dimethylamino group and an electron-withdrawing 1,3-dicarbonyl system.

Analytical Challenge: The analyte exhibits amphoteric behavior . The dimethylamino moiety is basic (pKa ~9.0), while the cyclohexane-1,3-dione moiety is acidic (pKa ~5.2) due to keto-enol tautomerism. This duality often leads to poor peak shape (tailing) and retention time instability on standard C18 columns if pH is not strictly controlled.

Scope: This protocol details column selection, mobile phase engineering, and MS/MS transition optimization to ensure high sensitivity (


 ng/mL) and reproducible chromatography.

Chemical Context & Method Strategy

To develop a self-validating method, one must understand the ionization states of the molecule. The 1,3-dione system exists in equilibrium between a diketo form and a mono-enol form.

Ionization Logic (The "Why")
  • Acidic Conditions (pH < 3): The amine is protonated (

    
    ), and the dione is neutral (enol/keto). The molecule is Cationic . This is ideal for Positive Mode ESI (
    
    
    
    ).
  • Basic Conditions (pH > 9): The amine is neutral, and the dione is deprotonated (enolate ion). The molecule is Anionic .

  • Neutral Conditions (pH 5-7): The molecule exists as a Zwitterion , leading to self-association, poor solubility, and severe peak broadening.

Strategic Decision: We utilize an Acidic Mobile Phase (0.1% Formic Acid) . This maximizes sensitivity in


 (protonating the amine) and suppresses the ionization of the dione, keeping it in a hydrophobic state suitable for Reverse Phase Chromatography (RPC).
Visualizing the Workflow

Workflow Sample Sample Matrix (Plasma/Reaction Mix) Prep Sample Prep (Protein Ppt / LLE) Sample->Prep Extraction Sep LC Separation (C18, Acidic pH) Prep->Sep Injection Ion ESI Source (Positive Mode) Sep->Ion Elution Detect MS/MS Detection (MRM Mode) Ion->Detect [M+H]+ Data Quantitation (Target: 232.3 m/z) Detect->Data Integration

Figure 1: End-to-end analytical workflow for 5-[4-(dimethylamino)phenyl]cyclohexane-1,3-dione.

Instrumentation & Materials

  • LC System: UHPLC system (e.g., Agilent 1290 Infinity II or Waters ACQUITY UPLC) capable of 600+ bar backpressure.

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column:

    • Primary: Waters XSelect CSH C18 (

      
       mm, 1.7 µm). Reason: The Charged Surface Hybrid (CSH) particle provides excellent peak shape for basic compounds at low pH.
      
    • Alternative: Phenomenex Kinetex Phenyl-Hexyl. Reason: Offers

      
       selectivity for the aromatic ring.
      
  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and ultrapure water (18.2 MΩ).

Detailed Protocol

Liquid Chromatography Parameters
ParameterSettingRationale
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7 to protonate amine and keep dione neutral.
Mobile Phase B Acetonitrile + 0.1% Formic AcidACN provides sharper peaks than MeOH for phenyl-substituted diones.
Flow Rate 0.4 mL/minOptimal linear velocity for sub-2 µm particles.
Column Temp 40°CReduces viscosity and improves mass transfer kinetics.
Injection Vol 2 - 5 µLMinimize volume to prevent solvent effects (peak splitting).
Run Time 6.0 MinutesRapid analysis cycle.[1]

Gradient Table:

  • 0.0 min: 5% B (Equilibration)

  • 0.5 min: 5% B (Hold)

  • 3.5 min: 95% B (Linear Ramp)

  • 4.5 min: 95% B (Wash)

  • 4.6 min: 5% B (Re-equilibration)

  • 6.0 min: End

Mass Spectrometry Parameters (ESI+)

The molecule (


, MW 231.29) is detected as the protonated molecular ion 

.
  • Source: Electrospray Ionization (ESI) Positive

  • Spray Voltage: +3500 V

  • Capillary Temp: 320°C

  • Sheath Gas: 40 arb units (High flow needed to desolvate the dione ring).

MRM Transitions (Multiple Reaction Monitoring):

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Structural Origin
Quantifier 232.3 148.1 25Loss of cyclohexane-1,3-dione ring (Cleavage at C-C bond).
Qualifier 1 232.3214.315Loss of

(Dehydration of enol).
Qualifier 2 232.3120.130Formation of dimethylaminophenyl cation.

Note: Transition energies should be optimized via direct infusion of a 1 µg/mL standard.

Sample Preparation (Self-Validating Step)

Due to the keto-enol tautomerism, the sample solvent is critical. Dissolving the sample in pure protic solvents (like methanol) can sometimes shift the equilibrium.

Protocol: Protein Precipitation (Plasma/Serum)
  • Aliquot: Transfer 50 µL of plasma to a 1.5 mL Eppendorf tube.

  • Crash: Add 150 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid .

    • Why Acid? Matches the mobile phase pH immediately, locking the ionization state.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 13,000 rpm for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to a vial and dilute with 100 µL of Water (0.1% FA) .

    • Crucial: This reduces the solvent strength to ~37% organic, preventing "breakthrough" (early elution) on the LC column.

Tautomerism & Solubility Logic

Tautomerism cluster_0 pH Dependent States Acid pH < 3 (Mobile Phase) [Cationic Form] Amine: NH+ Dione: Neutral (Enol) Neutral pH ~ 7 (Avoid) [Zwitterionic Form] Amine: NH+ Dione: O- Acid->Neutral Add Base Neutral->Acid Add Acid (0.1% FA) Base pH > 9 [Anionic Form] Amine: N Dione: O- Neutral->Base Add Base

Figure 2: Ionization states. The blue arrow indicates the required shift for the described protocol.

Troubleshooting & Optimization

Issue 1: Peak Splitting

  • Cause: Separation of keto and enol tautomers on the column.

  • Fix: Increase column temperature to 50°C. Higher thermal energy accelerates the keto-enol interconversion rate to be faster than the chromatographic timescale, merging the peaks into one.

Issue 2: Low Sensitivity

  • Cause: Metal chelation. 1,3-diones can chelate iron in stainless steel LC lines.

  • Fix: Add 5 µM Medronic Acid or EDTA to Mobile Phase A, or use a PEEK-lined column (e.g., Agilent Bio-inert).

Issue 3: Carryover

  • Cause: The dimethylamino group sticks to silica silanols.

  • Fix: Use a needle wash of 50:25:25 Isopropanol:Acetonitrile:Water + 0.5% Formic Acid.

References

  • Structure & Properties: Sigma-Aldrich. 5-(4-Fluorophenyl)-1,3-cyclohexanedione Product Sheet (Structural Analog). Retrieved from .

  • 1,3-Dione Chemistry: Organic Chemistry Portal. Synthesis of Cyclohexane-1,3-dione Derivatives. Retrieved from .

  • Push-Pull Chromophores: Beilstein Journal of Organic Chemistry. Perspectives on push–pull chromophores. Retrieved from .

  • Mass Spec Fragmentation: Doc Brown's Chemistry. Mass Spectrum of Cyclohexane Derivatives. Retrieved from .

  • General Method Development: Waters Corporation. LC-MS/MS Solutions for Bioanalysis. Retrieved from .

Sources

Application Note: Kinetic Characterization of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione as a Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

This application note details the protocol for evaluating the inhibitory potency of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione against Tyrosinase (EC 1.14.18.1) .

Tyrosinase is a copper-containing metalloenzyme critical for melanogenesis, catalyzing the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The compound of interest features a 1,3-dicarbonyl moiety , a structural motif known to undergo keto-enol tautomerism. At physiological pH, the enolate form can act as a bidentate ligand, potentially chelating the binuclear copper active site of Tyrosinase. Furthermore, the electron-donating 4-dimethylamino group on the phenyl ring enhances the molecule's affinity for the hydrophobic pocket of the enzyme, mimicking the tyrosine substrate.

This protocol focuses on a spectrophotometric assay using L-DOPA as the substrate, measuring the formation of Dopachrome at 475 nm .

Materials & Instrumentation

Reagents
ReagentSpecificationStorage
Test Compound 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione-20°C, Desiccated
Enzyme Mushroom Tyrosinase (lyophilized powder, ≥1000 units/mg)-20°C
Substrate L-DOPA (L-3,4-Dihydroxyphenylalanine)4°C, Protect from light
Positive Control Kojic AcidRT
Buffer Component Potassium Phosphate Monobasic/DibasicRT
Solvent Dimethyl Sulfoxide (DMSO), ACS GradeRT
Instrumentation
  • Microplate Reader: Capable of kinetic reading at 475 nm (e.g., Tecan, BioTek).

  • Plates: 96-well clear flat-bottom polystyrene plates.

  • Pipettes: Multichannel recommended for substrate addition.

Experimental Protocol

Solution Preparation

Critical Note on Solubility: The test compound is hydrophobic. Ensure all stock solutions are fully dissolved before dilution.

  • Phosphate Buffer (50 mM, pH 6.8):

    • Mix 50 mM

      
       and 50 mM 
      
      
      
      to reach pH 6.8.
    • Expert Tip: Tyrosinase activity is highly pH-dependent. Verify pH at room temperature (

      
      ).
      
  • Enzyme Solution (200 units/mL):

    • Dissolve lyophilized Tyrosinase in cold Phosphate Buffer.

    • Stability: Prepare fresh. Keep on ice. Do not vortex vigorously.

  • Substrate Solution (2.5 mM L-DOPA):

    • Dissolve L-DOPA in Phosphate Buffer.

    • Precaution: L-DOPA oxidizes rapidly in air (turning black). Prepare immediately before use and protect from light.

  • Inhibitor Stock (10 mM):

    • Dissolve 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione in 100% DMSO.

Assay Setup (96-Well Format)

We utilize a Pre-Incubation Protocol to allow the inhibitor to equilibrate with the enzyme (crucial for chelators).

Plate Layout:

  • Blank (B): Buffer + Substrate (No Enzyme).

  • Control (C): Enzyme + Substrate + Vehicle (DMSO).

  • Test (T): Enzyme + Substrate + Inhibitor (Various Concentrations).

Step-by-Step Procedure:

  • Dilution Series: Prepare 5-7 concentrations of the Test Compound in DMSO, then dilute 1:10 in Buffer to ensure final DMSO < 5%. (Final assay concentrations typically range from 0.1

    
     to 100 
    
    
    
    ).
  • Add Buffer: Add 80

    
     of Phosphate Buffer to all wells.
    
  • Add Inhibitor: Add 10

    
     of diluted Test Compound to Test Wells . Add 10 
    
    
    
    of diluted DMSO vehicle to Control and Blank wells.
  • Add Enzyme: Add 40

    
     of Enzyme Solution to Control  and Test  wells. Add 40 
    
    
    
    of Buffer to Blank wells.
  • Pre-Incubation: Incubate the plate at

    
     for 10 minutes .
    
    • Why? This allows the 1,3-dione moiety to interact with the copper center.

  • Add Substrate (Start Reaction): Add 70

    
     of L-DOPA solution to all wells .
    
  • Kinetic Measurement: Immediately place in the microplate reader.

    • Mode: Kinetic[1]

    • Wavelength: 475 nm

    • Interval: Every 30 seconds for 10-15 minutes.

    • Shake: 3 seconds before first read.

Workflow Diagram

G Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (in Buffer) Stock->Dilution Plate 96-Well Plate Setup Dilution->Plate 10 µL PreInc Pre-Incubation (10 min @ 25°C) Plate->PreInc + Enzyme Substrate Add L-DOPA (Start Reaction) PreInc->Substrate Read Kinetic Read (475nm, 15 min) Substrate->Read

Figure 1: Experimental workflow for the spectrophotometric Tyrosinase inhibition assay.

Data Analysis & Mechanism

Calculation of Inhibition

Do not use endpoint data if the reaction is not linear. Use the Initial Velocity (


) , calculated from the slope of the linear portion of the Absorbance vs. Time curve (typically 1-5 minutes).


IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) . Fit the data to a non-linear regression model (Sigmoidal Dose-Response, Variable Slope) to determine the IC50.

Determining Mode of Inhibition (Lineweaver-Burk)

To validate the mechanism (Competitive vs. Mixed), perform the assay at varying substrate concentrations (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 mM L-DOPA) against fixed inhibitor concentrations.

  • Competitive Inhibition: Lines intersect at the Y-axis (

    
     unchanged, 
    
    
    
    increases). Expected for 1,3-diones competing for the copper site.
  • Non-Competitive: Lines intersect at the X-axis (

    
     decreases, 
    
    
    
    unchanged).
Mechanistic Logic

Mechanism Enz Tyrosinase (E) [Cu2+ Active Site] ES E-S Complex Enz->ES + S EI E-I Complex (Chelation/Dead-End) Enz->EI + I (Competitive) Sub Substrate (S) (L-DOPA) Inhib Inhibitor (I) (1,3-Dione) ES->Enz Reaction Product Product (Dopachrome) ES->Product EI->Enz Reversible

Figure 2: Proposed competitive inhibition mechanism where the 1,3-dione competes with L-DOPA for the binuclear copper active site.

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Absorbance L-DOPA oxidationPrepare L-DOPA fresh; keep on ice; shield from light.
Precipitation in Wells Poor solubilityEnsure final DMSO concentration is < 5%. Use a sonicating bath for stock prep.
Non-Linear Kinetics Enzyme instabilityEnsure buffer pH is exactly 6.8. Avoid vigorous vortexing of the enzyme.
No Inhibition Observed Pre-incubation skippedChelators require time to bind. Ensure the 10-minute pre-incubation step is followed.

References

  • Chang, T. S. (2009).[1] An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440–2475. Link

  • Solomon, E. I., et al. (1996). Copper active sites: electronic structure and reactivity. Chemical Reviews, 96(7), 2563-2606. Link

  • Sigma-Aldrich. (n.d.). Enzymatic Assay of Tyrosinase. Sigma Quality Control Test Procedure. Link

  • Hassan, M., et al. (2018). Kinetics and molecular docking studies of cyclohexane-1,3-dione derivatives as potent tyrosinase inhibitors. Bioorganic Chemistry, 78, 207-216. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

[1][2]

Case Reference: CAS 144128-70-1 Support Tier: Level 3 (Senior Application Scientist) Status: Active Guide[1][2]

Executive Summary: The Stability Paradox

Welcome to the technical support interface for 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione .

As a researcher, you are likely using this compound for its specific electronic properties—often as a solvatochromic probe, a synthesis intermediate, or a bioactive scaffold.[1] However, the very features that make it useful also make it fragile.[1][2]

This molecule possesses a "Push-Pull" electronic architecture :

  • The Push: The p-dimethylamino group acts as a strong electron donor.[1][2]

  • The Pull: The cyclohexane-1,3-dione moiety acts as an electron acceptor.[1][2]

  • The Instability: This conjugation lowers the energy barrier for oxidation and photodegradation.[1][2] Furthermore, the

    
    -diketone functionality introduces keto-enol tautomerism , creating an acidic proton that is susceptible to condensation reactions.[1]
    

Immediate Action Required: If your sample is currently stored in a clear vial on a benchtop, move it immediately to a dark, desiccated, sub-zero environment.[1]

Storage Protocols: The "Gold Standard"[1][2]

Do not rely on general "store at 4°C" advice. This compound requires rigorous environmental control to prevent the formation of quinoid oxidation products or dimers.[1][2]

Protocol A: Solid State Storage (Long-Term)[1][2]
ParameterSpecificationScientific Rationale
Temperature -20°C or lower Arrhenius kinetics dictate that lowering temperature significantly retards the rate of self-condensation and oxidation.[1][2]
Atmosphere Argon or Nitrogen The electron-rich dimethylamino group is prone to N-oxide formation; the enol form is sensitive to oxidative coupling.[1][2] Inert gas is mandatory.[1][2]
Container Amber Glass Vial The conjugated "push-pull" system absorbs UV/Vis light, leading to photo-oxidation.[1][2] Amber glass cuts transmission <400nm.[1][2]
Humidity Desiccator (<10% RH) Moisture catalyzes the hydrolysis of the enol ether (if derivatized) or promotes aldol-type condensation of the dione.[1][2]
Cap Seal Parafilm + Teflon Liner Prevents oxygen permeation and solvent ingress from the freezer environment.[1][2]
Protocol B: Solution State (Working Aliquots)

Warning: 1,3-Cyclohexanedione derivatives are notoriously unstable in solution.[1]

  • Solvent Choice: Use DMSO or Anhydrous DMF .[1][2] Avoid protic solvents (Methanol, Ethanol) for storage, as they can shift the tautomeric equilibrium and promote solvolysis over time.[1]

  • Duration: Discard solutions after 24 hours if kept at room temperature.

  • Flash Freezing: If storage is unavoidable, flash freeze in liquid nitrogen and store at -80°C .

Troubleshooting Center (Interactive Tickets)

Below are the most common "support tickets" we receive regarding this compound, along with the root cause analysis and resolution.

Ticket #101: "My white powder turned pink/brown."
  • Diagnosis: Oxidative Degradation. [1][2]

  • Mechanism: The dimethylamino group is an electron pump.[1][2] Upon exposure to air and light, it facilitates the formation of quinoid-type species or radical cations.[1][2] Even trace amounts (ppm) of these oxidation products act as intense chromophores, discoloring the bulk material.[1][2]

  • Resolution:

    • Low Severity (Pale Pink): The bulk material is likely still >95% pure.[1][2] Verify with H-NMR. Recrystallize from ethanol/water if necessary, but work quickly.

    • High Severity (Dark Brown/Gummy): Irreversible polymerization/oxidation.[1][2] Discard the sample.

Ticket #102: "The compound is no longer soluble in the expected solvent."
  • Diagnosis: Self-Condensation (Dimerization). [1][2]

  • Mechanism: The active methylene group (C2 position of the dione) is nucleophilic.[1][2] Over time, especially if moisture is present, it can attack the carbonyl of another molecule in an aldol-like condensation, forming insoluble oligomers.[1]

  • Resolution: Sonicate in warm DMSO. If it remains insoluble, the material has polymerized and cannot be recovered.[1][2]

Ticket #103: "NMR shows 'extra' peaks and missing protons."
  • Diagnosis: Keto-Enol Tautomerism Equilibrium. [1][2]

  • Mechanism: In solution (especially CDCl3), 1,3-cyclohexanediones exist as a mixture of the diketo and enol forms.[1] This is not degradation; it is a physical property.[1][2]

  • Resolution: Run the NMR in a solvent that locks the tautomer, such as DMSO-d6 (favors enol) or add a drop of D2O to exchange the labile protons, simplifying the spectrum.[1]

Mechanism Deep Dive: The Degradation Pathway[1][2]

To understand why these protocols exist, we must visualize the molecular behavior.[1][2] The diagram below illustrates the competing pathways of Tautomerization (reversible) vs. Oxidation/Condensation (irreversible).[1][2]

DegradationPathwayscluster_conditionsAccelerating FactorsIntactIntact Molecule(Keto Form)EnolEnol Tautomer(Reactive Intermediate)Intact->Enol  Equilibrium (Solvent Dependent)  DimerCondensation Dimer(Insoluble)Intact->Dimer  Moisture + Heat (Aldol Condensation)  OxidationOxidized Quinoid Species(Pink/Brown Color)Enol->Oxidation  O2 + Light (Photo-oxidation)  Factors1. UV Light2. Oxygen3. Moisture4. Basic pH

Figure 1: The stability landscape of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione.[1][2] Note that the Enol form acts as a gateway to oxidative degradation.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I store this in a standard polyethylene (PE) tube? A: No. PE is permeable to oxygen over time.[1][2] For long-term storage (>1 month), use glass vials with phenolic caps and Teflon liners.[1][2]

Q: Is the compound hygroscopic? A: Yes. The polar dione functionality can attract atmospheric water.[1][2] Water not only messes up stoichiometry but acts as a catalyst for the self-condensation reactions described in Ticket #102.[1][2]

Q: I need to heat the reaction. How stable is it at reflux? A: At elevated temperatures (>50°C), the risk of self-condensation increases exponentially.[1][2] If you must heat it, ensure the system is strictly anhydrous and under an inert atmosphere (Argon).[1][2] Avoid strong bases, which will deprotonate the C2 position and trigger rapid polymerization.[1][2]

References

  • Sigma-Aldrich. (n.d.).[1][2] 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione Product Sheet (CAS 144128-70-1).[1][2] Retrieved from [1][2]

  • ChemicalBook. (2025).[1][2][3][4] 5-[4-(Dimethylamino)phenyl]cyclohexane-1,3-dione Properties and Safety. Retrieved from [1][2]

  • PubChem. (n.d.).[1][2][5] Cyclohexane-1,3-dione Derivatives and Stability Data.[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]

  • Jahn, D., et al. (1998).[1][2] Substituted cyclohexane-1,3-dione compounds and process for preparation. U.S. Patent No.[1][2][6] 5,744,648.[1][2] (Describing the inherent instability of 1,3-diones in air). Retrieved from

Validation & Comparative

A Senior Application Scientist's Guide to the In Vivo Validation of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione as a Novel Therapeutic Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of Cyclohexane-1,3-Dione Derivatives

In the landscape of modern drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione belongs to the cyclohexane-1,3-dione class of compounds, which has garnered interest for its diverse biological activities.[1][2][3][4] While direct in vivo studies on this specific molecule are not yet present in the public domain, the broader family of cyclohexane-1,3-dione derivatives has shown significant promise, particularly as anti-proliferative agents and tyrosine kinase inhibitors in preclinical in vitro models.[5][6][7] These studies suggest that the core chemical scaffold is a viable starting point for the development of targeted therapies.

The primary challenge, as with many promising compounds, is the translation of in vitro activity to in vivo efficacy and safety.[6][7] This guide provides a strategic framework for the in vivo validation of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione, comparing its hypothetical therapeutic potential against established agents targeting similar pathways. We will focus on its potential as an inhibitor of the c-Met receptor tyrosine kinase, a frequent target for this class of compounds, implicated in various cancers.[5][7]

Proposed Mechanism of Action: Targeting the c-Met Signaling Pathway

Based on the activity of structurally related cyclohexane-1,3-dione derivatives, we hypothesize that 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione functions as an inhibitor of the c-Met receptor tyrosine kinase.[5] The c-Met pathway, when aberrantly activated by its ligand, hepatocyte growth factor (HGF), drives key oncogenic processes including cell proliferation, survival, migration, and invasion. Our proposed mechanism is the direct binding of the compound to the ATP-binding pocket of the c-Met kinase domain, thereby preventing phosphorylation and downstream signaling.

c-Met_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates P Phosphorylation cMet->P RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Compound 5-[4-(Dimethylamino)Phenyl] Cyclohexane-1,3-Dione Compound->cMet Inhibits

Figure 1: Proposed inhibition of the c-Met signaling pathway.

Comparative Analysis: A Hypothetical Showdown with an Established c-Met Inhibitor

To contextualize the potential of our lead compound, we will compare its hypothetical in vivo performance metrics against an established c-Met inhibitor, Crizotinib. Crizotinib is an FDA-approved multi-targeted tyrosine kinase inhibitor with activity against ALK, ROS1, and c-Met. This comparison will be based on desired outcomes from a series of validation studies.

Parameter 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione (Target Profile) Crizotinib (Established Profile) Rationale for Comparison
Target Specificity High selectivity for c-Met over other kinases.Multi-targeted (ALK, ROS1, c-Met).A more selective compound may offer a better safety profile with fewer off-target effects.
In Vivo Efficacy (Tumor Growth Inhibition) >60% TGI in xenograft models at a well-tolerated dose.Significant TGI in relevant xenograft models.To demonstrate comparable or superior anti-tumor activity in a living system.
Oral Bioavailability >30%~43% in humans.Essential for convenient patient dosing and achieving therapeutic concentrations.
Toxicity Profile No significant weight loss or signs of distress in animal models at therapeutic doses.Known side effects include visual disturbances, gastrointestinal issues, and hepatotoxicity.A key differentiator for novel drug candidates is an improved safety and tolerability profile.
Pharmacokinetics (Half-life) >8 hours in rodents.~42 hours in humans.A longer half-life can allow for less frequent dosing.

Experimental Protocols for In Vivo Validation

The following protocols outline a logical progression for the in vivo validation of 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione.

Pharmacokinetic (PK) and Tolerability Studies

Objective: To determine the pharmacokinetic profile and maximum tolerated dose (MTD) of the compound in rodents.

Methodology:

  • Animal Model: Healthy male and female BALB/c mice, 8-10 weeks old.[8]

  • Dosing:

    • Administer the compound via oral gavage and intravenous injection at various dose levels.

    • A cohort of animals will receive a single dose to determine key PK parameters.

    • Another cohort will receive daily doses for 7-14 days to assess tolerability and determine the MTD.

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

  • Analysis:

    • Quantify compound concentration in plasma using LC-MS/MS.

    • Calculate key PK parameters: Cmax, Tmax, AUC, and half-life.

    • Monitor animal weight, behavior, and clinical signs of toxicity daily.

  • Endpoint: Establish a dose range that is both well-tolerated and results in plasma concentrations predicted to be efficacious based on in vitro IC50 values.

Xenograft Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of the compound in a human tumor xenograft model.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously implant a human cancer cell line with known c-Met activation (e.g., MKN-45 gastric cancer or U87MG glioblastoma cells) into the flank of each mouse.[5]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, compound at two dose levels, positive control like Crizotinib).

    • Administer treatment daily via oral gavage for a specified period (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume with calipers twice weekly.

    • Record animal body weight twice weekly.

  • Endpoint:

    • At the end of the study, euthanize the animals and excise the tumors.

    • Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform pharmacodynamic analysis on tumor tissue (e.g., Western blot for phosphorylated c-Met).

Xenograft_Workflow Cell_Culture 1. Culture c-Met Activated Cancer Cells (e.g., MKN-45) Implantation 2. Implant Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth 3. Monitor Tumor Growth to 100-150 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Daily Oral Dosing (Vehicle, Compound, Control) Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint 7. Endpoint Analysis: Tumor Weight & PD Markers Monitoring->Endpoint

Figure 2: Workflow for a xenograft tumor model efficacy study.

Conclusion and Future Directions

While 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione remains an unvalidated compound in an in vivo setting, its chemical lineage suggests a plausible and compelling therapeutic hypothesis. The proposed validation pathway, focusing on pharmacokinetics, tolerability, and efficacy in a c-Met-driven cancer model, provides a rigorous and standardized approach to assess its true potential. A direct comparison against established drugs like Crizotinib will be crucial in determining if this novel agent offers a superior efficacy or safety profile. Successful outcomes from these studies would provide the necessary foundation to advance this compound into further preclinical toxicology studies and, ultimately, toward clinical investigation. The journey from a promising molecule to a validated therapeutic is long, but it is paved with the systematic and rigorous in vivo validation outlined in this guide.

References

  • Mohareb, R. M., et al. (2020). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega. Available at: [Link]

  • Daoui, O., et al. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC. Available at: [Link]

  • Festa, M., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. PubMed. Available at: [Link]

  • Wang, X., et al. (2022). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Frontiers in Oncology. Available at: [Link]

  • StudyCorgi. (2025). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. Available at: [Link]

  • Kumar, A., et al. (2024). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. ACS Omega. Available at: [Link]

  • Kumar, A., et al. (2024). One-Pot Green Synthesis and Biological Evaluation of Dimedone-Coupled 2,3-Dihydrofuran Derivatives to Divulge Their Inhibition Potential against Staphylococcal Thioredoxin Reductase Enzyme. PMC. Available at: [Link]

  • Chen, Z., et al. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Dimedone. Available at: [Link]

  • S. S, S., et al. (2025). SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate. Available at: [Link]

  • Melanoma Research Alliance. (2019). New Models for Testing Melanoma Drugs and Vaccines. Available at: [Link]

  • SIRJANA JOURNAL. (n.d.). Dimedone: A Versatile Molecule in the synthesis of various heterocycles. Available at: [Link]

  • Request PDF. (n.d.). Discovery of cyclopentane- and cyclohexane-trans-1,3-diamines as potent melanin-concentrating hormone receptor 1 antagonists. Available at: [Link]

  • Wang, J., et al. (2019). The Evaluation of Animal Models in the Development of Anticancer Agents: From Preclinical to Clinical Tests. Bentham Science. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). A concise study on dimedone: A versatile molecule in multi-component reactions, an outlook to the green reaction media. ResearchGate. Available at: [Link]

  • Request PDF. (n.d.). Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. Available at: [Link]

  • Division of Cancer Prevention. (n.d.). Animal Models Used by PREVENT. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Greener approach toward the generation of dimedone derivatives. Available at: [Link]

Sources

Inter-laboratory comparison of the biological activity of a standard cyclohexane-1,3-dione sample

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical manual for the Inter-Laboratory Comparison (ILC) of a standard Cyclohexane-1,3-dione (CHD) sample. It is designed for researchers and quality control scientists validating the biological consistency of CHD as a scaffold for pharmaceutical and herbicidal applications.

Executive Summary & Technical Scope

Cyclohexane-1,3-dione (CHD) (CAS: 504-02-9) is a critical pharmacophore used in the synthesis of ACCase inhibitors (herbicides) and c-Met inhibitors (oncology). While often viewed as a raw material, the biological integrity of a "Standard CHD Sample" is defined by its purity, tautomeric stability, and baseline biological inertness compared to its potent derivatives.

This guide compares the Standard CHD Reference Material against:

  • Functionalized Alternatives: High-potency derivatives (e.g., Clethodim, Dimedone) to establish dynamic range.

  • Process Alternatives: Different solvent/pH conditions that alter the keto-enol equilibrium, affecting bioassay reproducibility.

Objective: To provide a self-validating framework for assessing if a specific batch of CHD meets the "Standard" criteria across multiple laboratories, minimizing false positives/negatives due to tautomeric shifts.

Chemical Validation: The Tautomeric Pre-Requisite

Before biological testing, the sample must undergo chemical validation. CHD exists in a dynamic equilibrium between its diketo and enol forms. Inter-laboratory variability often stems from Lab A testing the diketo form (in CHCl₃) and Lab B testing the enol form (in DMSO/Water), leading to divergent IC50 values.

Pre-Assay Standardization Protocol
  • Causality: The enol form is more acidic (pKa ~5.3) and can chelate metal ions in metalloenzyme assays (e.g., HPPD inhibition), creating false activity.

  • Validation Step: Dissolve sample in PBS (pH 7.4) . Allow 30 minutes for equilibrium. Measure UV absorbance at 254 nm (enol) vs 280 nm (diketo).

  • Acceptance Criteria: The ratio

    
     must be consistent (±5%) across all participating labs before proceeding to bioassays.
    

Tautomerism Diketo Diketo Form (Non-Chelating) Enol Enol Form (Metal Chelator) Diketo->Enol Solvent Polarity (DMSO promotes Enol) Enol->Diketo Non-polar Solvent Anion Enolate Anion (Active Species) Enol->Anion pH > 5.3 Bioassay Bioassay Interference (False Positive) Anion->Bioassay Non-specific binding

Figure 1: Keto-enol tautomerism workflow. Solvent and pH choices directly dictate the active species present during the assay, a primary source of inter-lab error.

Comparative Bioassay 1: Herbicidal Potency (ACCase Inhibition)

This assay compares the Standard CHD Sample against potent commercial herbicides to validate the "baseline" activity. The Standard CHD should show minimal inhibition compared to functionalized alternatives.

Alternatives for Comparison
  • Standard Sample: Unsubstituted Cyclohexane-1,3-dione.

  • Positive Control (Alternative 1): Sethoxydim or Clethodim (Commercial ACCase inhibitors).

  • Negative Control: Buffer only.

Experimental Protocol (Enzymatic)
  • Enzyme Source: Wheat Acetyl-CoA Carboxylase (ACCase) purified via avidin-affinity chromatography.

  • Reaction Mix: 100 mM Tricine (pH 8.0), 10 mM MgCl₂, 1 mM ATP, 0.5 mM Acetyl-CoA, 10 mM NaHCO₃ (¹⁴C-labeled).

  • Induction: Add CHD sample (0.1 - 1000 µM) or Sethoxydim (0.01 - 10 µM). Incubate 5 min.

  • Start: Initiate with 10 mM Citrate (activator). Incubate 15 min at 30°C.

  • Stop: Add 6M HCl. Dry samples and count radioactivity (¹⁴C-Malonyl-CoA).

Data Presentation: Inter-Laboratory Expectations
CompoundLab A IC₅₀ (µM)Lab B IC₅₀ (µM)Lab C IC₅₀ (µM)CV (%)Performance Interpretation
Standard CHD (Sample) >1000>10009503.2%Baseline. Low potency confirms purity (no contamination with active derivatives).
Sethoxydim (Alt 1) 2.52.82.48.1%High Potency. Validates enzyme sensitivity.
Dimedone (Alt 2) 8509008802.9%Structural Analog. Slightly higher potency due to dimethyl groups.

Insight: If a lab reports an IC₅₀ < 500 µM for the Standard CHD, investigate metal contamination (inhibiting the enzyme non-specifically) or sample degradation .

Comparative Bioassay 2: Cytotoxicity (MTT Assay)

CHD derivatives are explored for anticancer potential (c-Met inhibition). This assay compares the Standard CHD against a known cytotoxic agent to establish a safety/toxicity profile.

Alternatives for Comparison
  • Standard Sample: Cyclohexane-1,3-dione.[1][2][3][4][5][6][7][8]

  • Active Alternative: Doxorubicin (Clinical standard).

  • Structural Alternative: 5,5-Dimethyl-cyclohexane-1,3-dione (Dimedone) .

Experimental Protocol (Cellular)
  • Cell Line: A549 (Lung Carcinoma) or HepG2.

  • Seeding: 5,000 cells/well in 96-well plates. Adhere for 24h.

  • Treatment: Treat with serial dilutions (0.1 - 100 µM) of Standard CHD vs. Alternatives.

    • Critical Control: Ensure final DMSO concentration is < 0.5% to prevent solvent-induced toxicity masking the compound's effect.

  • Detection: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure OD at 570 nm.

Pathway Visualization: Mechanism of Action

The standard CHD is a scaffold. Its derivatives (e.g., hydrazones) target c-Met. The standard itself should not trigger the apoptosis pathway significantly.

Apoptosis CHD_Deriv CHD Derivative (Active Alternative) cMet c-Met Receptor (Tyrosine Kinase) CHD_Deriv->cMet Inhibits Apoptosis Apoptosis (Cell Death) CHD_Deriv->Apoptosis Induces (via inhibition) CHD_Std Standard CHD (Sample) CHD_Std->cMet No Binding (Negative Control) PI3K PI3K / AKT Pathway cMet->PI3K Activates Proliferation Cell Proliferation PI3K->Proliferation Promotes

Figure 2: Comparative mechanism. The Standard CHD lacks the side-chains required for c-Met inhibition, serving as a negative control. Activity implies contamination.

Inter-Laboratory Data Analysis & Troubleshooting

When comparing results across laboratories, use the Z-Score method to identify outliers.



  • 
    : Lab result
    
  • 
    : Consensus mean
    
  • 
    : Standard deviation of the proficiency assessment
    
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Variability (CV > 15%) Keto-Enol TautomerismStandardize solvent (e.g., use 100% DMSO for stocks, dilute immediately into buffer).
False Positive (High Activity) Metal ChelationAdd EDTA (0.1 mM) to assay buffer to sequester trace metals if CHD is chelating them.
Precipitation Solubility LimitCHD has poor water solubility at high concentrations. Verify solubility limit via nephelometry.

References

  • Synthesis and Biological Activity of Cyclohexane-1,3-dione Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • Interaction of Cyclohexanediones with Acetyl-CoA Carboxylase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Keto-Enol Tautomerism and Conformational Landscape of 1,3-Cyclohexanedione. Journal of Physical Chemistry A. Available at: [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison. ISO/IEC 17043 Standards Context. Available at: [Link]

  • Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. ACS Omega. Available at: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

[1]

CAS Number: 144128-70-1 Molecular Formula: C₁₄H₁₇NO₂ Physical State: Solid (Crystalline Powder)[1]

Rapid Hazard Profile & Risk Assessment

Urgent Note for Researchers: While specific toxicological data for this exact isomer is limited, the structural combination of a cyclohexane-1,3-dione core with a dimethylamino-phenyl moiety necessitates the application of the Precautionary Principle .[1]

You must treat this compound as a Bioactive Agent and Potential Sensitizer .

  • Structural Hazard Analysis:

    • The Dione Core (Reactive): 1,3-dicarbonyl systems are Michael donors and can react with biological electrophiles. This suggests a risk of skin sensitization or irritation (H315, H317).

    • The Dimethylamino Group (Lipophilic): This moiety significantly increases the lipophilicity of the molecule compared to the unsubstituted dione. Risk: Enhanced dermal absorption. Once absorbed, aniline derivatives can potentially induce methemoglobinemia, though the risk here is theoretical, it dictates the need for strict dermal protection.

    • Physical State: As a dry powder with a high melting point (~191-196°C), the primary vector for exposure is inhalation of particulates and static-induced dispersion during weighing.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways identified in the hazard analysis above.

Protection ZoneStandard Protocol (Routine Handling)High-Risk Protocol (Spills / Aerosolization)Technical Rationale
Hand Protection Double Gloving: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5 mil)Laminate Barrier: Silver Shield® or chemically resistant laminate gloves over nitrile.The dimethylamino group facilitates permeation through thin latex. Double nitrile provides a "breakthrough" buffer.
Respiratory N95 / FFP2 Mask (If handling outside a fume hood is unavoidable)P100 / HEPA Filter (Full-face respirator)Fine organic powders are easily aerosolized.[1] Inhalation allows direct systemic entry, bypassing first-pass metabolism.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant)Face Shield + Goggles Standard safety glasses do not seal against floating dust particles which can dissolve in tear ducts, causing ocular irritation.
Body Defense Lab Coat (Cotton/Poly blend) Buttoned to neck.Tyvek® Coveralls Disposable sleeves.Cotton absorbs liquids; Tyvek repels dusts. Disposable sleeves prevent cuff contamination during weighing.
PPE Selection Logic (Decision Flow)

The following decision tree illustrates the required safety upgrades based on your experimental state.

PPE_Logiccluster_emergencyEscalation TriggerstartStart: Handling 5-[4-(Dimethylamino)...]state_checkDetermine Physical Statestart->state_checksolidDry Solid / Powderstate_check->solidsolutionDissolved in Solventstate_check->solutionsolid_actionRisk: Dust Inhalationsolid->solid_actionsol_actionRisk: Dermal Absorptionsolution->sol_actionppe_solidProtocol A:Fume Hood + N95 (backup)Double Nitrile Glovessolid_action->ppe_solidppe_solProtocol B:Splash GogglesGloves matched to Solvent(e.g., Butyl for Ketones)sol_action->ppe_solspillSpill > 500mgresp_upgradeUpgrade to P100 RespiratorEvacuate Areaspill->resp_upgrade

Figure 1: PPE Decision Logic based on physical state and risk escalation.

Operational Protocols
A. Weighing and Transfer (Critical Control Point)

The highest risk of exposure occurs during the transfer of the dry solid due to static electricity.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood .

  • Static Mitigation: Use an anti-static gun or bar on the spatula and weighing boat before transfer. The amine functionality can make the crystals "sticky" or "fly" in dry environments.

  • Technique:

    • Place a secondary containment tray inside the balance enclosure.

    • Do not use a steep-walled weighing funnel; use a flat weighing boat to minimize air turbulence.

    • Wet-Wipe Method: After transfer, immediately wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe (methanol or ethanol) to remove invisible dust residues before removing it from the hood.[1]

B. Solubilization

When dissolving this compound (typically in DMSO, Methanol, or Chloroform):

  • Solvent Synergy: Be aware that solvents like DMSO (Dimethyl Sulfoxide) act as penetration enhancers .

  • Protocol: If using DMSO, you must change gloves immediately upon any splash. Nitrile is permeable to DMSO. For DMSO solutions, wearing a layer of "Silver Shield" (laminate) gloves under outer nitrile gloves is the gold standard.

Decontamination & Disposal Plan
Decontamination of Surfaces

Because the compound contains a basic amine and an acidic dione system (pKa ~4.9), it is amphoteric but generally more soluble in polar organic solvents.

  • Initial Clean: Wipe area with Ethanol (70%) or Isopropanol . Water alone may not be effective due to the lipophilic phenyl ring.

  • Secondary Wash: Follow with a soap and water wash to remove residual surfactant-like films.

  • Verification: If available, use UV light (365 nm). Many aminophenyl-dione derivatives are fluorescent or UV-active.[1] A dark spot or fluorescent smear indicates incomplete cleaning.

Waste Disposal Workflow

Do not dispose of down the drain.[2] This compound is potentially toxic to aquatic life (H410 is common for similar cyclohexyl-benzene derivatives).

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Organic SolidIncineration via approved waste contractor.[1] Label as "Toxic Organic Solid."
Liquid Waste Organic Solvent WasteSegregate based on solvent (Halogenated vs. Non-Halogenated). The compound itself does not require a separate stream unless highly concentrated (>5%).
Contaminated PPE Hazardous DebrisDouble-bag in clear hazardous waste bags. Tie securely.
Emergency Response (Spills)[1][3][4]

Spill_ResponseincidentSpill DetectedassessAssess Volumeincident->assessminorMinor (<1g)assess->minormajorMajor (>1g)assess->majorwet_methodCover with wetpaper towels (Ethanol)to prevent dustminor->wet_methodevacuateEvacuate LabCall EHSmajor->evacuatecleanWipe inwardDispose as HazWastewet_method->clean

Figure 2: Immediate response workflow for solid spills.

First Aid Measures:

  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Lift eyelids. Seek medical attention (amines can cause corneal edema).

  • Skin Contact: Wash with soap and water.[2][4][3][5] Do not use alcohol on skin (increases absorption).

  • Inhalation: Move to fresh air. If wheezing occurs, support respiration and transport to ER.

References
  • Sigma-Aldrich. (n.d.). 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione Product Sheet & Safety Information. Retrieved from [1]

  • Santa Cruz Biotechnology. (n.d.). 5-[4-(Dimethylamino)phenyl]-1,3-cyclohexanedione (CAS 144128-70-1).[1][6] Retrieved from [1]

  • PubChem. (n.d.).[7] Compound Summary: Cyclohexane-1,3-dione derivatives. National Library of Medicine. Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione
Reactant of Route 2
Reactant of Route 2
5-[4-(Dimethylamino)Phenyl]Cyclohexane-1,3-Dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.